Home > Products > Screening Compounds P53661 > 9-Amino-1,2,3,4-tetrahydroacridin-1-OL; maleic acid
9-Amino-1,2,3,4-tetrahydroacridin-1-OL; maleic acid -

9-Amino-1,2,3,4-tetrahydroacridin-1-OL; maleic acid

Catalog Number: EVT-12639591
CAS Number:
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Amino-1,2,3,4-tetrahydroacridin-1-ol, often referred to in conjunction with maleic acid, is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. This compound is structurally related to tacrine, a known acetylcholinesterase inhibitor. The combination with maleic acid forms a salt that enhances the compound's stability and bioavailability.

Source

The synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ol has been documented in various studies and patents. Initial synthesis methods involved the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of p-toluenesulfonic acid . This method has evolved over time, leading to improved yields and purities.

Classification

This compound falls under the category of tetrahydroacridines, which are bicyclic organic compounds. More specifically, it is classified as an aromatic amine due to the presence of an amino group attached to an acridine skeleton. Its derivatives have been studied for their pharmacological properties, particularly as acetylcholinesterase inhibitors.

Synthesis Analysis

Methods

The synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ol typically involves several key steps:

  1. Initial Reaction: The reaction begins with 2-aminobenzonitrile and cyclohexanone. The mixture is treated with p-toluenesulfonic acid monohydrate as a catalyst in xylenes at elevated temperatures (130-150 °C) for approximately 10-15 hours .
  2. Isolation and Purification: After the reaction is complete, the product is extracted using organic solvents like dichloromethane and purified through high-performance liquid chromatography (HPLC) to achieve high purity levels (greater than 99%) .
  3. Formation of Maleate Salt: The final step involves reacting the free base with maleic acid in an appropriate solvent to form the maleate salt, which enhances solubility and stability for therapeutic applications .

Technical Details

The synthesis can yield significant quantities of the target compound (up to 93% yield) when optimized correctly. The use of specific solvents and temperature control plays a crucial role in maximizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 9-amino-1,2,3,4-tetrahydroacridin-1-ol is C13H15N2OC_{13}H_{15}N_2O, and its structure features a fused tetracyclic system with an amino group at position 9 and a hydroxyl group at position 1. This configuration contributes to its biological activity.

Data

Crystallographic studies have provided insights into its three-dimensional arrangement. The compound typically exhibits a triclinic crystal system with specific lattice parameters that can be determined through X-ray crystallography .

Chemical Reactions Analysis

Reactions

9-Amino-1,2,3,4-tetrahydroacridin-1-ol undergoes various chemical reactions due to its functional groups:

  1. Acetylcholinesterase Inhibition: The primary reaction of interest is its inhibition of acetylcholinesterase, which is critical for increasing acetylcholine levels in synaptic clefts—an essential mechanism in Alzheimer's treatment .
  2. Metabolic Pathways: Studies have shown that this compound can be metabolized into various hydroxylated forms through enzymatic processes in vivo .

Technical Details

The inhibition mechanism involves competitive binding to the active site of acetylcholinesterase, leading to prolonged neurotransmitter action.

Mechanism of Action

Process

The mechanism by which 9-amino-1,2,3,4-tetrahydroacridin-1-ol exerts its effects primarily revolves around its ability to inhibit acetylcholinesterase:

  1. Binding: The compound binds reversibly or irreversibly to the active site of the enzyme.
  2. Inhibition: This binding prevents the breakdown of acetylcholine into acetate and choline, thus increasing the concentration of acetylcholine available for receptor binding.

Data

Pharmacological studies indicate that compounds like 9-amino-1,2,3,4-tetrahydroacridin-1-ol demonstrate significant efficacy in reversing cognitive deficits induced by scopolamine in animal models .

Physical and Chemical Properties Analysis

Physical Properties

9-Amino-1,2,3,4-tetrahydroacridin-1-ol appears as a solid at room temperature and exhibits good solubility in polar solvents due to its hydroxyl group.

Chemical Properties

The compound has a melting point that varies based on purity but typically ranges around 150 °C. It is stable under standard laboratory conditions but may undergo hydrolysis or oxidation if exposed to extreme conditions.

Relevant Data or Analyses

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized extensively for structural confirmation and analysis of purity .

Applications

Scientific Uses

The primary application of 9-amino-1,2,3,4-tetrahydroacridin-1-ol is in pharmacology as a potential therapeutic agent for Alzheimer's disease due to its role as an acetylcholinesterase inhibitor. Clinical trials are ongoing to evaluate its safety and efficacy compared to existing treatments like tacrine .

Additionally, research continues into its effects on neurotransmitter systems beyond acetylcholine, exploring potential uses in treating other neurodegenerative conditions.

Introduction to the Acridine Pharmacophore in Neurotherapeutics

Historical Development of Tacrine Derivatives as Cognitive Enhancers

The discovery of tacrine (THA, 9-amino-1,2,3,4-tetrahydroacridine) as a reversible acetylcholinesterase inhibitor (AChEi) in the 1980s marked a paradigm shift in Alzheimer's disease (AD) therapeutics. As the first FDA-approved AD drug (1993), tacrine demonstrated that enhancing cholinergic neurotransmission could alleviate cognitive deficits. However, its utility was limited by significant hepatotoxicity and a narrow therapeutic window. This prompted systematic structural modifications to retain efficacy while improving safety. Among the most promising derivatives was 9-amino-1,2,3,4-tetrahydroacridin-1-ol (commonly designated HP-029 or velnacrine), first synthesized and evaluated in the late 1980s [1] [3].

Table 1: Key Tacrine Derivatives and Their Evolution

CompoundStructural FeaturePrimary AdvancementClinical Status
Tacrine (THA)Unsubstituted aminoacridineFirst AChEi approved for ADApproved (1993-2013)
Velnacrine (HP-029)1-Hydroxy substitutionReduced acute toxicity vs. tacrinePhase II clinical trials
Suronacrine (HP-128)1-Hydroxy + benzylaminoDual AChE inhibition/monoamine uptake inhibitionPhase I clinical trials

Preclinical studies demonstrated velnacrine's superior profile:

  • In vitro AChE inhibition comparable to tacrine (IC~50~ = 3.27 μM) [2]
  • In vivo efficacy in reversing scopolamine-induced memory impairment in mice and ibotenic acid-induced deficits in rats at lower doses than tacrine [1]
  • Reduced acute toxicity evidenced by higher LD~50~ values in rodents (mice: 74.5 mg/kg vs. 44.7 mg/kg for tacrine; rats: 69.0 mg/kg vs. 44.1 mg/kg) [3]

These advances propelled velnacrine into clinical development as a second-generation acridine-based cognitive enhancer, with its maleate salt (CAS 118909-22-1) improving solubility and bioavailability [9].

Rationale for Hydroxyl Group Incorporation in Tetrahydroacridine Scaffolds

The strategic introduction of a hydroxyl group at the C1 position of the tacrine scaffold represented a deliberate effort to modulate physicochemical and pharmacological properties. This modification yielded 9-amino-1,2,3,4-tetrahydroacridin-1-ol (velnacrine), whose maleate salt became a focus of neuropharmacological research [9].

Molecular and Pharmacodynamic Advantages

The C1-hydroxyl group confers several critical advantages over the parent tacrine structure:

  • Enhanced Polarity and Solubility: The hydroxyl group increases hydrogen-bonding capacity, improving water solubility. This is reflected in the salt-forming capability with maleic acid (yielding molecular formula C~17~H~18~N~2~O~5~ and MW 330.34 g/mol) [9], facilitating pharmaceutical formulation.
  • Stereoelectronic Modulation: The electron-donating effect of the hydroxyl group subtly alters electron density across the acridine ring, potentially influencing π-stacking interactions within the AChE gorge. This is supported by molecular docking studies showing altered binding modes compared to tacrine [8].
  • Metabolic Detoxification Pathway: The hydroxyl group serves as a direct site for Phase II conjugation (glucuronidation/sulfation), potentially bypassing the formation of reactive quinone metabolites implicated in tacrine's hepatotoxicity. This explains the reduced liver toxicity observed in preclinical models [1] [3].

Table 2: Impact of C1-Hydroxylation on Key Properties

PropertyTacrineVelnacrineBiological Consequence
logP (Predicted)3.122.58Improved aqueous solubility
Hydrogen Bond Donors12Enhanced target engagement
Acute Toxicity (Mouse LD~50~ ip)44.7 mg/kg74.5 mg/kgWider therapeutic window
AChE IC~50~0.15 μM3.27 μMMaintained target inhibition

Functionally, velnacrine preserved cholinesterase inhibition while gaining unexpected pharmacological benefits. Compound 1p (HP-128, suronacrine), a benzylamino analog of velnacrine, exhibited dual mechanisms: potent AChE inhibition (IC~50~ similar to velnacrine) combined with inhibition of monoamine uptake (IC~50~ = 0.070 μM for noradrenaline and 0.30 μM for dopamine) [1]. This suggested hydroxylated analogs could address both cholinergic deficits and comorbid neurochemical imbalances in AD.

Positional Isomerism and Bioactivity in Aminoacridin-Based Cholinesterase Inhibitors

The bioactivity of aminoacridine derivatives exhibits marked dependence on the positional relationship between the amino group and ring substituents. Velnacrine (9-amino-1-hydroxy) exemplifies how subtle positional changes create distinct pharmacological profiles compared to isomers like 9-amino-3,4-dihydroacridin-1(2H)-one or unsubstituted tacrine.

Critical Structure-Activity Relationships (SAR):

  • C1 vs. C4 Hydroxylation: While velnacrine features a C1-hydroxyl, its C4-hydroxy positional isomer displays significantly reduced AChE affinity. Molecular modeling indicates the C1-hydroxy group optimally aligns with residues at the peripheral anionic site (PAS) of AChE, whereas the C4 isomer disrupts planarity critical for catalytic site penetration [6] [8].
  • Amino Group Positioning: The 9-amino group is indispensable for AChE binding via cation-π interactions with Trp84. Derivatives with amino groups at positions 2, 3, or 4 show >10-fold reduced potency. N-substitution modulates activity: Small alkyl groups (methyl, ethyl) retain potency, while bulky groups (e.g., benzyl in suronacrine) shift activity toward monoamine transporter inhibition [1].
  • Impact of Oxidation State: Dihydro analogs (e.g., 9-amino-3,4-dihydroacridin-1(2H)-one) exhibit reduced potency due to loss of conformational flexibility. The partially saturated ring in velnacrine allows optimal torsion angles for simultaneous engagement with both the catalytic anionic site (CAS) and PAS of AChE [8].

Table 3: Bioactivity of Select Tetrahydroacridine Isomers and Derivatives

CompoundStructureAChE IC~50~ (μM)Additional Activities
Tacrine9-amino (no C1-OH)0.15Hepatotoxic metabolites
Velnacrine (HP-029)9-amino-1-OH3.27Reduced toxicity, cognitive enhancement
Suronacrine (HP-128)9-(benzylamino)-1-OH~3.0DA/NE uptake inhibition (IC~50~ <0.3 μM)
6-Fluoro-9-amino-1-one9-amino-1-oxo>10Minimal AChE inhibition
9-Amino-3,4-dihydroacridin-1(2H)-oneC1-carbonyl (oxidized)8.5Reduced membrane permeability

Synthetic efforts revealed the sensitivity of bioactivity to molecular architecture. The original velnacrine synthesis involved:

  • Friedländer condensation of 2-aminobenzonitrile with substituted cyclohexanones
  • Acid-catalyzed cyclization yielding racemic tetrahydroacridinols
  • Resolution via diastereomeric salt formation or chiral chromatography [6] [8]

Biological evaluations confirmed that chirality at C1 influences potency, with the (R)-enantiomer showing 2–3-fold greater AChE inhibition than the (S)-form in some analogs [1]. Nevertheless, most pharmacological studies utilized racemic mixtures due to synthetic feasibility during development. The maleate salt form (velnacrine maleate) was consistently employed in advanced studies to ensure stability and consistent pharmacokinetics [9].

Properties

Product Name

9-Amino-1,2,3,4-tetrahydroacridin-1-OL; maleic acid

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)

InChI Key

NEEKVKZFYBQFGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.